

# Rilematovir's Promise and Discontinuation: A Comparative Analysis of RSV Fusion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Rilematovir |           |
| Cat. No.:            | B608233     | Get Quote |

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of **rilematovir**'s efficacy against other respiratory syncytial virus (RSV) fusion inhibitors, supported by available experimental data. **Rilematovir**, an investigational oral antiviral, showed early promise but its development was ultimately discontinued for strategic reasons unrelated to safety.

Respiratory syncytial virus (RSV) remains a significant global health burden, particularly for infants and older adults. The viral fusion (F) protein is a critical target for antiviral therapies as it mediates the entry of the virus into host cells. This guide delves into the efficacy of **rilematovir** (JNJ-53718678) in comparison to other notable RSV fusion inhibitors, including presatovir, sisunatovir, and the monoclonal antibodies palivizumab and nirsevimab.

## **In Vitro Efficacy**

The initial antiviral activity of these compounds is often assessed through in vitro assays determining the concentration required to inhibit viral replication by 50% (EC50 or IC50). **Rilematovir** demonstrated potent in vitro activity against both RSV-A and RSV-B strains.



| Compound                       | Assay Type                    | Cell Line                                      | EC50/IC50                                                 | Citation(s)      |
|--------------------------------|-------------------------------|------------------------------------------------|-----------------------------------------------------------|------------------|
| Rilematovir (JNJ-<br>53718678) | Antiviral Assay               | Human Bronchial<br>Epithelial Cells<br>(HBECs) | 1.2 nM (EC50)                                             | [1]              |
| RSV Infection<br>Assay         | HeLa cells                    | 460 pM (EC50)                                  | [2]                                                       |                  |
| Presatovir (GS-<br>5806)       | Antiviral Assay               | HEp-2 cells                                    | 0.43 nM (mean<br>EC50 against 75<br>clinical isolates)    | [3][4][5]        |
| Sisunatovir<br>(RV521)         | Antiviral Assay               | Not Specified                                  | 1.2 nM (mean IC50 against a panel of RSV A and B strains) | [6][7][8][9][10] |
| Palivizumab                    | Microneutralizati<br>on Assay | HEp-2 cells                                    | Varies by RSV<br>strain and assay<br>conditions           | [11]             |
| Nirsevimab                     | Microneutralizati<br>on Assay | Not Specified                                  | Higher potency<br>than palivizumab                        | [11]             |

# **Clinical Efficacy and Outcomes**

Clinical trials provide crucial data on the real-world effectiveness of these inhibitors. While direct head-to-head trials are scarce, placebo-controlled studies offer insights into their individual performance.

# Rilematovir (JNJ-53718678)

A Phase II study (CROCuS) in children aged  $\geq$  28 days to  $\leq$  3 years with RSV demonstrated a small but favorable antiviral effect.[3][12][13] In the combined cohorts, the difference in the mean area under the curve of RSV RNA viral load through day 5 compared to placebo was -1.25 log10 copies·days/mL for the low-dose group and -1.23 log10 copies·days/mL for the high-dose group.[13] The study also suggested a potential for faster resolution of some RSV symptoms.[12][13][14] However, the development of **rilematovir** was discontinued by Janssen



for non-safety-related strategic reasons before the completion of all planned clinical trials.[3] [12][15][16]

### Presatovir (GS-5806)

In a Phase 2b study of hematopoietic cell transplant (HCT) recipients with RSV lower respiratory tract infection, presatovir did not significantly reduce the time-weighted average change in viral load compared to placebo (-1.12 vs -1.09 log10 copies/mL).[17][18] Similarly, in HCT recipients with upper respiratory tract infections, presatovir did not meet the co-primary endpoints of reducing viral load or preventing progression to lower respiratory tract complications.[19][20][21]

## Sisunatovir (RV521)

A Phase 2a human challenge study in healthy adults showed that sisunatovir produced statistically significant reductions in viral load and improvements in clinical symptoms.[22] Pfizer is currently conducting further clinical studies to evaluate the safety and efficacy of sisunatovir in infants and children.[23][24]

### **Monoclonal Antibodies: Palivizumab and Nirsevimab**

Palivizumab, a monoclonal antibody administered monthly, has been the standard of care for prophylaxis in high-risk infants. Clinical trials have demonstrated its efficacy in reducing RSV-related hospitalizations by 45% to 55%.[1][5][6][8][9] Nirsevimab, a long-acting monoclonal antibody given as a single injection for the RSV season, has shown high efficacy in protecting infants. A pooled analysis of clinical trials showed a 79.5% reduction in medically attended RSV lower respiratory tract infections and a 77.3% reduction in hospitalizations compared to placebo.[3][10][25] A meta-analysis of two studies confirmed a significant reduction in the risk of medically attended RSV-related infection (RR: 0.26) and hospitalization (RR: 0.24) with nirsevimab.[11]

### **Mechanism of Action: RSV Fusion Inhibition**

All the small molecule inhibitors discussed—**rilematovir**, presatovir, and sisunatovir—target the RSV F protein, preventing the conformational changes necessary for the fusion of the viral and host cell membranes. This mechanism is distinct from that of monoclonal antibodies, which also bind to the F protein but act by neutralizing the virus.





#### Mechanism of RSV Fusion and Inhibition

Click to download full resolution via product page

Caption: Mechanism of RSV F protein-mediated fusion and its inhibition by small molecules.

# Experimental Protocols In Vitro Antiviral Activity Assays

The in vitro efficacy of small molecule inhibitors is typically determined using cell-based assays. For example, the EC50 of presatovir was determined in HEp-2 cells infected with RSV. The cells are treated with serial dilutions of the compound, and after an incubation period, the extent of viral replication is measured, often by quantifying viral-induced cytopathic effect or using an ELISA to detect a viral protein.[3][26]

For monoclonal antibodies like palivizumab, a microneutralization assay is commonly employed. In this assay, the virus is pre-incubated with serial dilutions of the antibody before



being added to susceptible cells (e.g., HEp-2). The neutralizing titer (IC50) is the antibody concentration that reduces viral replication by 50%, which can be quantified by methods such as ELISA for a viral protein.[11][27][28]

# **Quantification of Viral Load in Clinical Trials**

A common method for quantifying RSV viral load in clinical trials is quantitative reverse transcription polymerase chain reaction (qRT-PCR). Nasal swabs or washes are collected from participants, and viral RNA is extracted. The qRT-PCR assay then amplifies and quantifies a specific target on the RSV genome, providing a measure of the number of viral copies per milliliter of the sample.[12][13]



Click to download full resolution via product page

Caption: A simplified workflow for quantifying RSV viral load using qRT-PCR.



# **Assessment of Clinical Symptoms**

In pediatric clinical trials, the assessment of RSV disease severity often relies on standardized scoring systems. These can include clinician-reported outcomes (ClinRO) and observer-reported outcomes (ObsRO), typically completed by a caregiver. These scoring systems evaluate various signs and symptoms such as cough, wheezing, respiratory rate, and feeding difficulty to provide a quantitative measure of disease severity and its change over time.[12]

### Conclusion

Rilematovir demonstrated potent in vitro activity and some positive signals in early clinical development for the treatment of RSV in children. However, its development was halted due to strategic considerations by the manufacturer. In the broader landscape of RSV fusion inhibitors, monoclonal antibodies, particularly the long-acting nirsevimab, have shown high efficacy for prophylaxis in infants. Small molecule inhibitors like presatovir have had mixed results in clinical trials, while sisunatovir remains in development. The quest for an effective and broadly applicable small molecule therapeutic for RSV continues to be an important area of research.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Palivizumab, a humanized respiratory syncytial virus monoclonal antibody, reduces hospitalization from respiratory syncytial virus infection in high-risk infants. The IMpact-RSV Study Group [pubmed.ncbi.nlm.nih.gov]
- 2. Respiratory syncytial virus Wikipedia [en.wikipedia.org]
- 3. Nirsevimab significantly protected infants against RSV [globenewswire.com]
- 4. journals.asm.org [journals.asm.org]
- 5. SYNAGIS® (palivizumab) Efficacy & Safety | HCP [synagishcp.com]
- 6. Effectiveness of Palivizumab in High-risk Infants and Children: A Propensity Score Weighted Regression Analysis PMC [pmc.ncbi.nlm.nih.gov]

### Validation & Comparative





- 7. First Potential Immunization Against RSV for Healthy Infants Found Highly Effective in Phase 3 Trial | Lurie Children's [luriechildrens.org]
- 8. tandfonline.com [tandfonline.com]
- 9. publications.aap.org [publications.aap.org]
- 10. Efficacy of nirsevimab against respiratory syncytial virus lower respiratory tract infections in preterm and term infants, and pharmacokinetic extrapolation to infants with congenital heart disease and chronic lung disease: a pooled analysis of randomised controlled trials PMC [pmc.ncbi.nlm.nih.gov]
- 11. The efficacy and safety of nirsevimab for the prevention of RSV infection among infants:
   A systematic review and meta-analysis PMC [pmc.ncbi.nlm.nih.gov]
- 12. CROCuS, a Phase II Study Evaluating the Antiviral Activity, Clinical Outcomes, and Safety of Rilematovir in Children Aged ≥ 28 Days and ≤ 3 Years with Acute Respiratory Tract Infection Due to Respiratory Syncytial Virus PMC [pmc.ncbi.nlm.nih.gov]
- 13. CROCuS, a Phase II Study Evaluating the Antiviral Activity, Clinical Outcomes, and Safety of Rilematovir in Children Aged ≥ 28 Days and ≤ 3 Years with Acute Respiratory Tract Infection Due to Respiratory Syncytial Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pharmacytimes.com [pharmacytimes.com]
- 16. respiratory-therapy.com [respiratory-therapy.com]
- 17. A Phase 2b, Randomized, Double-blind, Placebo-Controlled Multicenter Study Evaluating Antiviral Effects, Pharmacokinetics, Safety, and Tolerability of Presatovir in Hematopoietic Cell Transplant Recipients with Respiratory Syncytial Virus Infection of the Lower Respiratory Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Phase 2b, Randomized, Double-blind, Placebo-Controlled Multicenter Study Evaluating Antiviral Effects, Pharmacokinetics, Safety, and Tolerability of Presatovir in Hematopoietic Cell Transplant Recipients with Respiratory Syncytial Virus Infection of the Lower Respiratory Tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. resc-eu.org [resc-eu.org]
- 21. researchgate.net [researchgate.net]
- 22. ReViral Announces Positive Recommendation by the Data Safety Monitoring Committee to Continue the Phase 2 Clinical Study of Sisunatovir for Treatment of Respiratory Syncytial Virus Infections in Hospitalized Infants BioSpace [biospace.com]
- 23. pfizer.com [pfizer.com]



- 24. pfizer.com [pfizer.com]
- 25. Early Estimate of Nirsevimab Effectiveness for Prevention of Respiratory Syncytial Virusâ Associated Hospitalization Among Infants Entering Their First Respiratory Syncytial Virus Season â New Vaccine Surveillance Network, October 2023â FEBSTS February 2024 | MMWR [cdc.gov]
- 26. Respiratory Syncytial Virus Entry Inhibitors Targeting the F Protein PMC [pmc.ncbi.nlm.nih.gov]
- 27. Improved RSV Neutralization Assay Using Recombinant RSV Expressing Reporter Fluorescent Protein PMC [pmc.ncbi.nlm.nih.gov]
- 28. A multi-laboratory study of diverse RSV neutralization assays indicates feasibility for harmonization with an international standard PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Rilematovir's Promise and Discontinuation: A
   Comparative Analysis of RSV Fusion Inhibitors]. BenchChem, [2025]. [Online PDF].
   Available at: [https://www.benchchem.com/product/b608233#rilematovir-efficacy-compared-to-other-rsv-fusion-inhibitors]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com



